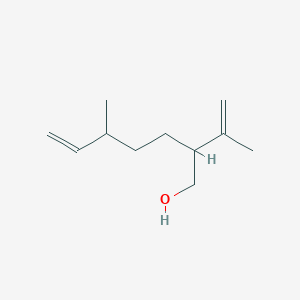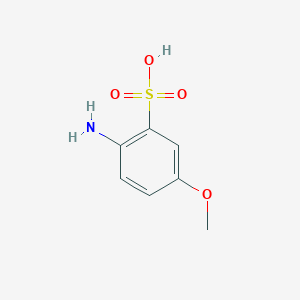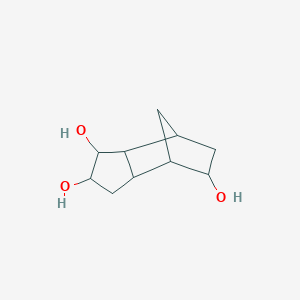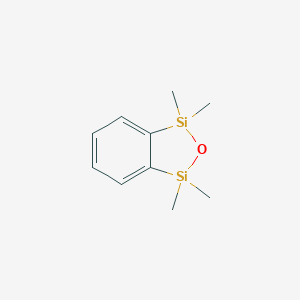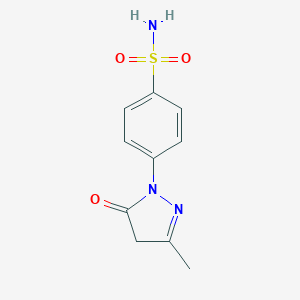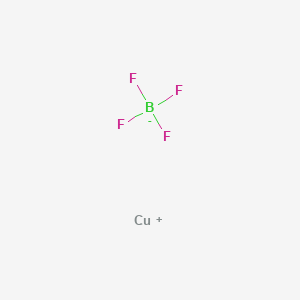
Borate(1-), tetrafluoro-, copper(1+) (1:1)
Vue d'ensemble
Description
Borate(1-), tetrafluoro-, copper(1+) (1:1) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including materials science, catalysis, and biochemistry. This compound is a coordination complex that consists of a borate anion, a tetrafluorocopper cation, and a 1:1 ratio of copper and borate ions. In
Applications De Recherche Scientifique
Borate(1-), tetrafluoro-, copper(1+) (1:1) has been studied for its potential applications in various fields. In materials science, this compound has been used as a precursor for the synthesis of copper borate nanoparticles, which have potential applications in the development of new materials for electronic devices and sensors. In catalysis, Borate(1-), tetrafluoro-, copper(1+) (1:1) has been used as a catalyst for various reactions, including the synthesis of cyclic carbonates from epoxides and carbon dioxide. In biochemistry, this compound has been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of Borate(1-), tetrafluoro-, copper(1+) (1:1) is not yet fully understood. However, it is believed that the compound interacts with cellular components, such as proteins and DNA, to induce cell death in cancer cells. In catalysis, the compound acts as a Lewis acid catalyst, which can activate the epoxide ring in the synthesis of cyclic carbonates.
Biochemical and Physiological Effects:
Borate(1-), tetrafluoro-, copper(1+) (1:1) has been shown to have both biochemical and physiological effects. In biochemistry, the compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. In physiology, the compound has been shown to have low toxicity, making it a potential candidate for use in medical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Borate(1-), tetrafluoro-, copper(1+) (1:1) in lab experiments is its low toxicity, which makes it a safer alternative to other compounds that may be more harmful to researchers. However, the compound is also highly reactive and can be difficult to handle, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on Borate(1-), tetrafluoro-, copper(1+) (1:1). One potential direction is the development of new materials using copper borate nanoparticles synthesized from this compound. Another direction is the exploration of the compound's potential as an anticancer agent, which could lead to the development of new cancer treatments. Additionally, further research into the compound's mechanism of action and its interactions with cellular components could provide new insights into its potential applications in biochemistry and medicine.
Méthodes De Synthèse
The synthesis of Borate(1-), tetrafluoro-, copper(1+) (1:1) involves the reaction of copper(I) fluoride with boron trifluoride etherate in anhydrous diethyl ether. The product is then purified by vacuum distillation and recrystallization from ethanol. The resulting compound is a yellow-green solid that is soluble in polar solvents such as water and ethanol.
Propriétés
IUPAC Name |
copper(1+);tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BF4.Cu/c2-1(3,4)5;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHROAUQZNIJTIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[Cu+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BCuF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6094015 | |
| Record name | Copper fluoborate (CuBF4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6094015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Borate(1-), tetrafluoro-, copper(1+) (1:1) | |
CAS RN |
14708-11-3 | |
| Record name | Borate(1-), tetrafluoro-, copper(1+) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14708-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Borate(1-), tetrafluoro-, copper(1+) (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014708113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Borate(1-), tetrafluoro-, copper(1+) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Copper fluoborate (CuBF4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6094015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



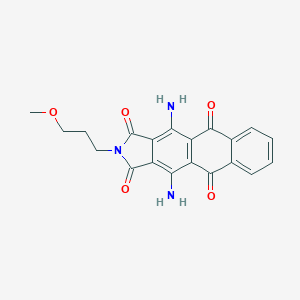
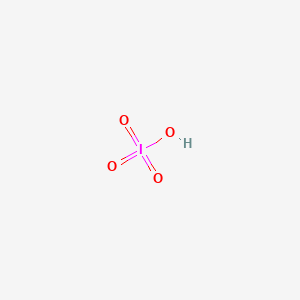
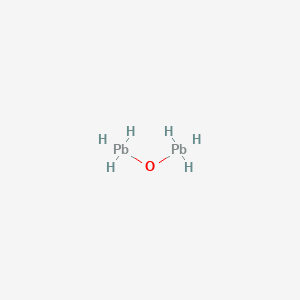

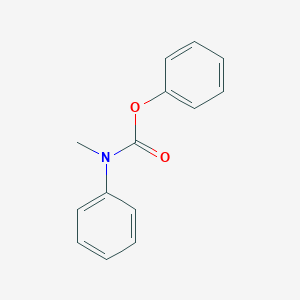
![4-[(4-Cyanophenyl)methyl]benzonitrile](/img/structure/B84387.png)

